

# A Comprehensive Toxicological Profile of Buprofezin in Mammals

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## Compound of Interest

Compound Name: Buprofezin (Standard)

Cat. No.: B033132

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## Introduction

Buprofezin is a thiadiazine insecticide widely used to control sucking insect pests such as whiteflies and leafhoppers.[1][2][3] Its mode of action in target species is the inhibition of chitin biosynthesis, which interferes with the molting process.[1][2][3] While designed to be selective, understanding its toxicological profile in non-target species, particularly mammals, is critical for assessing human health risks. This technical guide provides an in-depth review of the mammalian toxicology of buprofezin, synthesizing data from a comprehensive range of studies. The primary target organs for buprofezin toxicity in mammals are the liver and the thyroid gland.[4] This document is intended for researchers, scientists, and professionals involved in drug development and safety assessment, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and processes through diagrams.

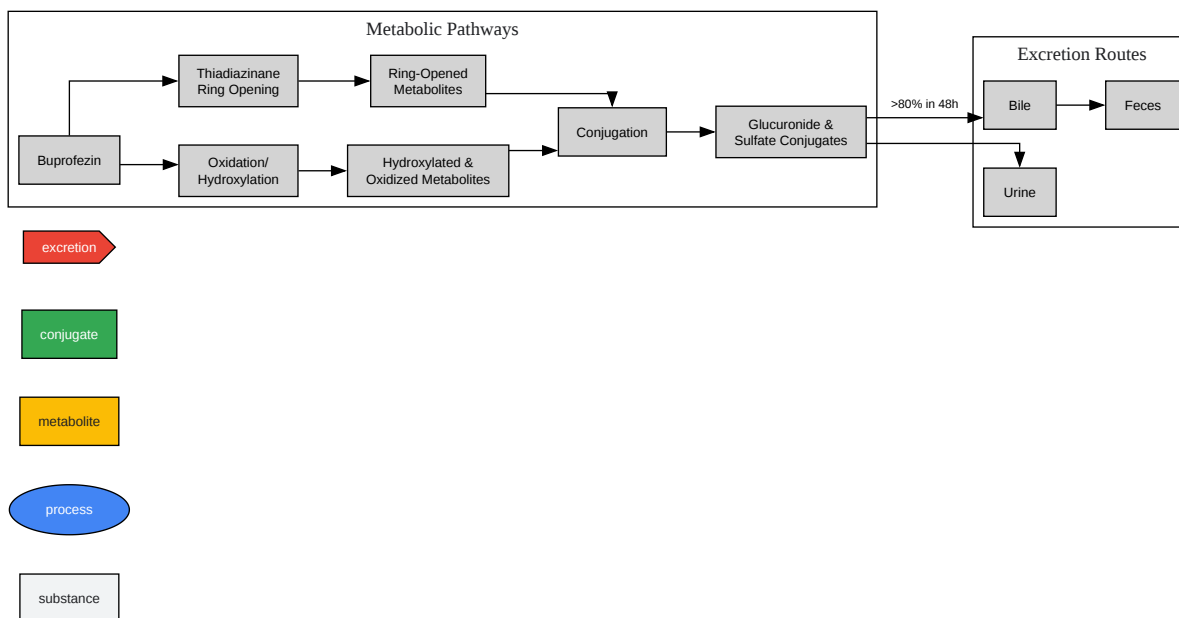
## Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

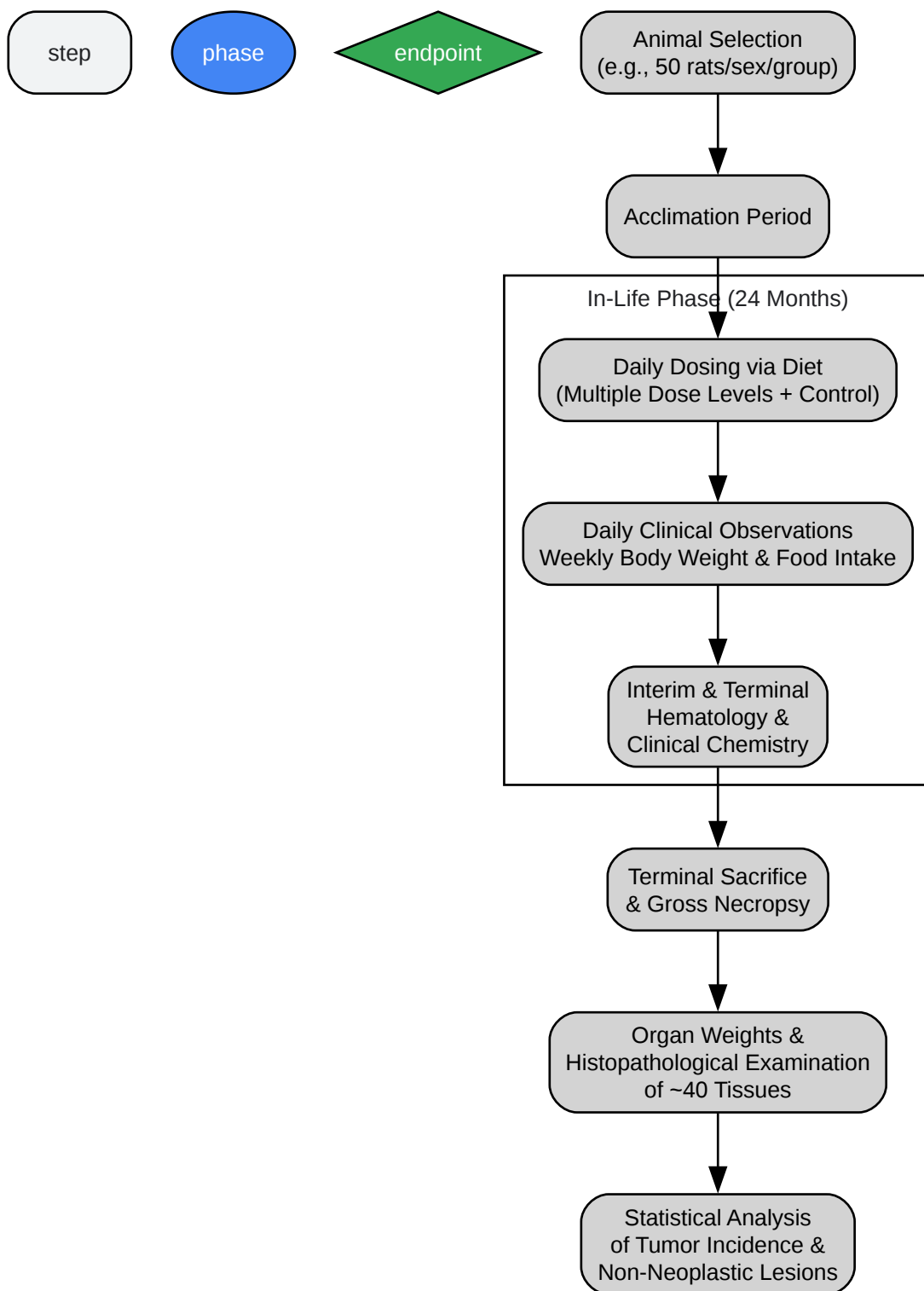
Following oral administration in rats, buprofezin is rapidly but moderately absorbed, with an estimated 40-45% of the dose being absorbed.[1][5][6] Peak plasma concentrations are typically observed approximately 9 hours after dosing.[1] The compound is extensively distributed throughout the body, with the highest concentrations found in erythrocytes, the thyroid, and the liver.[1][5] There is no evidence of significant accumulation in tissues.[5][7]

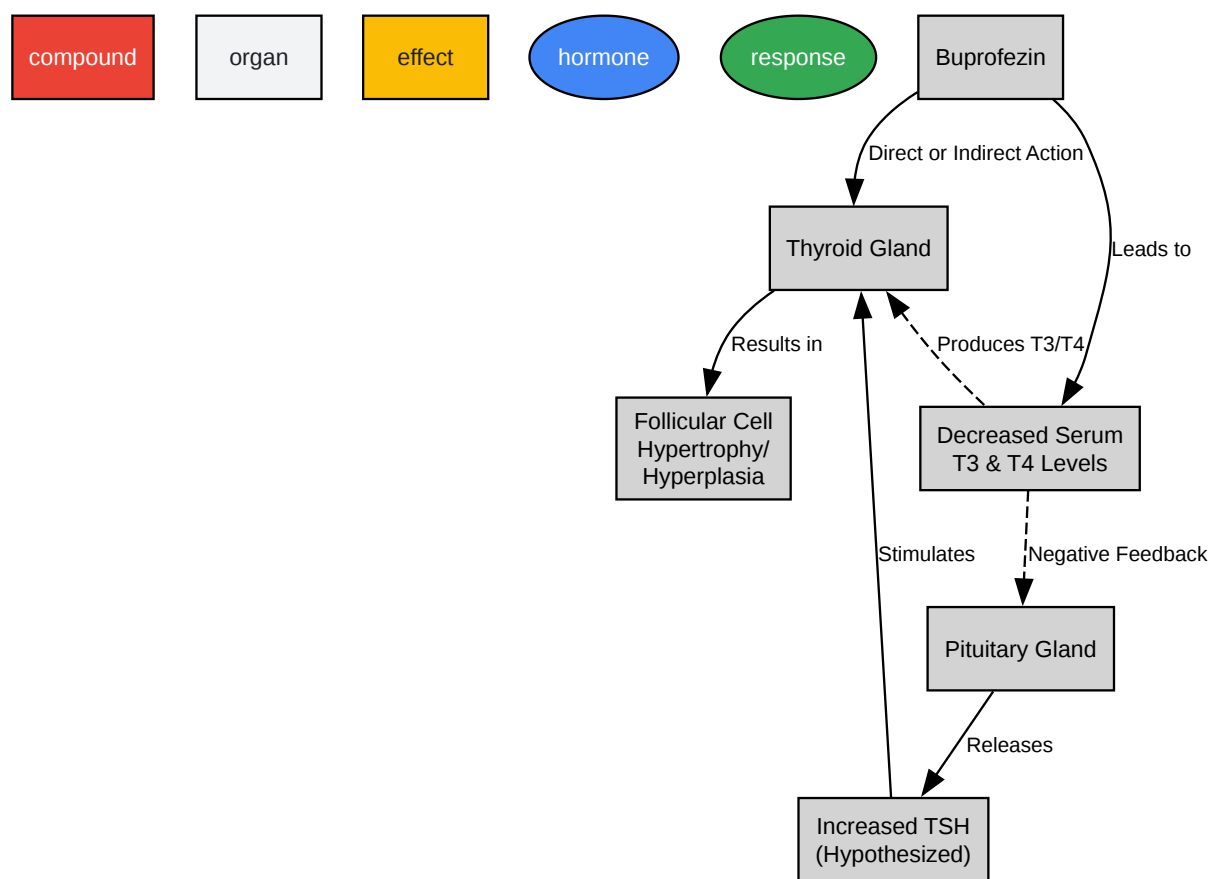
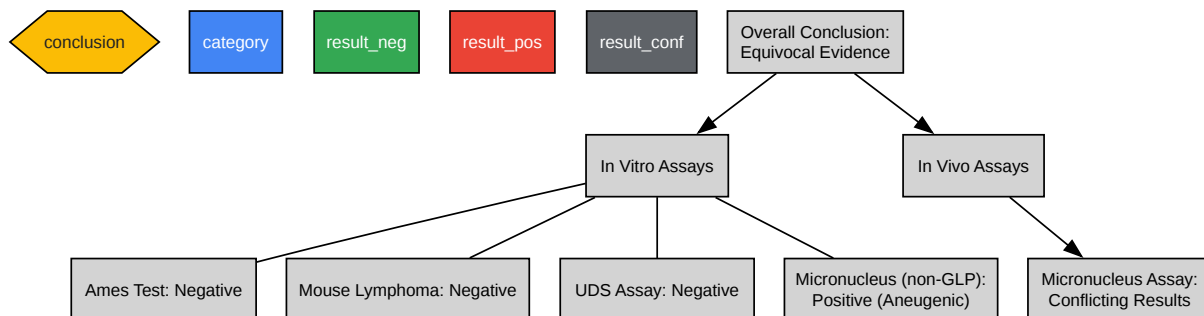
Metabolism is extensive and occurs primarily in the liver. The main metabolic pathways include hydroxylation of the phenyl ring, oxidation of the sulfur atom, opening of the thiadiazinane ring, and subsequent conjugation with glucuronic acid or sulfate.[1][5][7][8] Excretion is rapid, with over 80% of the administered dose eliminated within 48 hours.[5][7][8] The primary route of excretion is via the feces (70-74%), largely through biliary elimination, with a smaller portion (22-25%) excreted in the urine.[1][5][8]

## Experimental Protocol: Rat Metabolism Study

A representative experimental design to study buprofezin metabolism involves administering radiolabelled [phenyl-<sup>14</sup>C]buprofezin to male Sprague-Dawley rats via oral gavage at single doses, typically a low dose (e.g., 10 mg/kg bw) and a high dose (e.g., 100 mg/kg bw).[1] To study biliary excretion, a separate group of bile-duct cannulated rats is used.[1] Urine, feces, and bile are collected at timed intervals (e.g., up to 96 hours) and analyzed for radioactivity.[1][7] At the end of the collection period, tissues are harvested to determine the distribution of residual radioactivity. Metabolites in the excreta are identified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).







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